molecular formula C14H29N3 B5022069 1-ethyl-4-(1-propyl-4-piperidinyl)piperazine

1-ethyl-4-(1-propyl-4-piperidinyl)piperazine

Cat. No.: B5022069
M. Wt: 239.40 g/mol
InChI Key: DJOCWAYXOYSVMJ-UHFFFAOYSA-N
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Description

1-ethyl-4-(1-propyl-4-piperidinyl)piperazine is a chemical compound with the molecular formula C11H23N3 . It is also known by its IUPAC name 1-ethyl-4-(4-piperidinyl)piperazine . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The InChI code for this compound is 1S/C11H23N3/c1-2-13-7-9-14 (10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 197.32 . The compound’s InChI key is JOXMSOKQNJLNEN-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as a combustible solid . It should be handled with care to avoid skin burns and eye damage . It may also cause respiratory irritation .

Properties

IUPAC Name

1-ethyl-4-(1-propylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3/c1-3-7-16-8-5-14(6-9-16)17-12-10-15(4-2)11-13-17/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOCWAYXOYSVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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